Home > Products > Building Blocks P17982 > 4-Phosphonophenylglycine
4-Phosphonophenylglycine - 120667-15-4

4-Phosphonophenylglycine

Catalog Number: EVT-359782
CAS Number: 120667-15-4
Molecular Formula: C8H10NO5P
Molecular Weight: 231.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Phosphonophenylglycine [(R,S)-4-phosphonophenylglycine, PPG] is a phosphono-substituted amino acid that acts as a potent and selective agonist for group III mGluRs. [] Group III mGluRs (mGluR4, 6, 7, and 8) are members of a family of eight metabotropic glutamate receptors, which are G-protein-coupled receptors that modulate synaptic transmission. [] PPG demonstrates high affinity for mGluR4, mGluR6, and mGluR8, with EC50 values in the micromolar range. [] Notably, PPG exhibits no proconvulsant effects, unlike other group III mGluR agonists such as L-2-amino-4-phosphonobutyrate and L-serine-O-phosphate. []

(2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine (L-CCG-I)

  • Compound Description: (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine (L-CCG-I) is a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs). [] It exhibits a similar binding profile to LY341495 in rat brain tissue. []

LY341495

  • Compound Description: LY341495 is a highly potent and selective antagonist for group II mGluRs, specifically mGlu2 and mGlu3 subtypes. [, ] It displays nanomolar affinity for these receptors and serves as a valuable tool for investigating their pharmacology and regulation. [, ]

LY354740

  • Compound Description: LY354740 is a highly selective group II mGluR antagonist with high affinity for both mGlu2 and mGlu3 subtypes. [] It exhibits a binding profile similar to LY341495. []

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD)

  • Compound Description: (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) is a broad-spectrum mGluR agonist, activating both group I and group II receptors. [, , ]

L-(+)-2-Amino-4-phosphonobutyric Acid (L-AP4)

  • Compound Description: L-(+)-2-Amino-4-phosphonobutyric Acid (L-AP4) is a potent and selective agonist for group III mGluRs. [, , , ] It effectively activates these receptors and has been extensively used to investigate their physiological roles. [, , , ]

(RS)-α-Methyl-4-phosphonophenylglycine (MPPG)

  • Compound Description: (RS)-α-Methyl-4-phosphonophenylglycine (MPPG) acts as a potent and selective antagonist for L-AP4-activated mGluRs, particularly those within group III. [, , , ] It demonstrates efficacy in various experimental models. [, , , ]

(RS)-α-Methylserine-O-phosphate (MSOP)

  • Compound Description: (RS)-α-Methylserine-O-phosphate (MSOP) is a potent and selective antagonist for L-AP4-activated mGluRs. [] It effectively blocks the activity of these receptors and is often used to study their function. []

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC)

  • Compound Description: (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC) is a selective group II mGluR agonist. [, ] It exhibits a preference for activating these receptors and is instrumental in investigating their roles in various physiological processes. [, ]
Source and Classification

4-Phosphonophenylglycine is classified as an amino acid derivative, specifically a phosphonic acid derivative of phenylglycine. It is primarily synthesized from 4-hydroxybenzaldehyde and is utilized in research related to neurotransmitter systems, particularly those involving glutamate receptors. The compound's ability to selectively activate metabotropic glutamate receptors makes it a subject of interest in pharmacological studies aimed at treating conditions such as schizophrenia and anxiety disorders .

Synthesis Analysis

The synthesis of 4-phosphonophenylglycine involves several steps, starting from 4-hydroxybenzaldehyde. The general synthetic route can be summarized as follows:

  1. Starting Material: The synthesis begins with 4-hydroxybenzaldehyde, which undergoes various transformations.
  2. Intermediate Formation: The compound is subjected to reactions that introduce the phosphonate group, typically involving phosphorous acid derivatives.
  3. Enantiomeric Resolution: The racemic mixture of 4-phosphonophenylglycine can be resolved into its enantiomers through chromatographic techniques .
  4. Purification: Final purification steps often involve recrystallization or chromatography to isolate the desired enantiomeric form.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during the synthesis process .

Molecular Structure Analysis

The molecular structure of 4-phosphonophenylglycine can be described as follows:

  • Molecular Formula: C9_{9}H10_{10}N1_{1}O3_{3}P
  • Molecular Weight: Approximately 213.15 g/mol
  • Structural Features:
    • A phenyl ring substituted with a phosphonic acid group at the para position.
    • An amino group attached to the α-carbon adjacent to the phenyl group.

The presence of the phosphonate group contributes to the compound's solubility and reactivity, which are essential for its biological activity .

Chemical Reactions Analysis

4-Phosphonophenylglycine participates in various chemical reactions typical of amino acids and phosphonic acids:

  1. Reactions with Amines: It can react with primary amines to form amides.
  2. Phosphorylation Reactions: The phosphonate group can undergo hydrolysis or react with nucleophiles under specific conditions.
  3. Metabotropic Glutamate Receptor Interaction: Its primary biological function involves binding to metabotropic glutamate receptors, modulating neurotransmitter release and signaling pathways .

These reactions are crucial for understanding how the compound interacts within biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-phosphonophenylglycine primarily involves its selective activation of group III metabotropic glutamate receptors (mGluRs). Upon binding to these receptors:

  1. Receptor Activation: The compound induces conformational changes in the receptor, leading to downstream signaling cascades.
  2. Inhibition of Neurotransmitter Release: Activation of mGluRs typically results in reduced release of excitatory neurotransmitters like glutamate, which can have neuroprotective effects.
  3. Therapeutic Implications: This modulation is beneficial in conditions characterized by excessive glutamatergic activity, such as neurodegenerative diseases .

Research continues to explore these pathways to better understand their implications for treatment strategies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phosphonophenylglycine include:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in water due to the presence of the phosphonic acid group.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for similar compounds.
  • pH Stability: The compound exhibits stability across a range of pH levels but may hydrolyze under extreme conditions.

These properties are significant for its applications in laboratory settings and potential pharmaceutical formulations .

Applications

4-Phosphonophenylglycine has several scientific applications:

  1. Research Tool: It serves as a valuable tool for studying metabotropic glutamate receptor functions and their roles in various neurological processes.
  2. Potential Therapeutics: Due to its ability to modulate neurotransmitter systems, it holds promise for developing treatments for psychiatric disorders and neurodegenerative diseases.
  3. Chemical Biology Studies: Its interactions with biological systems make it a subject of interest in chemical biology research aimed at understanding receptor pharmacology .
Introduction to 4-Phosphonophenylglycine (PPG)

Chemical Structure and Physicochemical Properties

PPG possesses a molecular formula of C₈H₁₀NO₅P and a molecular weight of 231.14 g/mol [2] [10]. Its structure integrates key features of the phenylglycine scaffold with a phosphonic acid moiety (–PO(OH)₂) substituted at the para position of the phenyl ring. This phosphonic acid group serves as a bioisostere for the distal carboxylate group of glutamate, mimicking the spatial and electronic characteristics crucial for receptor binding [1] [6]. The alpha-amino acid group (–NH₂ and –COOH) attached directly to the chiral center adjacent to the phenyl ring corresponds structurally to the amino acid backbone of glutamate [10]. PPG is typically utilized as a racemic mixture, designated (RS)-PPG, due to the chiral center at the carbon bearing the amino group [2] [9].

Table 1: Key Physicochemical Properties of 4-Phosphonophenylglycine (PPG)

PropertyValueMethod/Notes
Molecular FormulaC₈H₁₀NO₅PConfirmed by elemental analysis
Molecular Weight231.14 g/mol
CAS Registry Number120667-15-4
AppearanceWhite to off-white solidHygroscopic
Solubility (DMSO)~2 mg/mL (Approx. 8.6 mM)Soluble for stock solutions
Solubility (Water)Low; enhanced with base (e.g., NaOH)Forms soluble sodium salts
pKa (Predicted)~1.60 (Phosphonate), ~2.30 (Carboxylate), ~9.50 (Ammonium)Estimated acidic/basic groups
XLogP-3.6Indicates high hydrophilicity
Topological Polar Surface Area (TPSA)130.66 ŲHigh value correlates with poor membrane permeability
Rotatable Bonds3Phosphonate C-P bond shows restricted rotation
Hydrogen Bond Donors4 (2x O=P–OH, NH₂, COOH)
Hydrogen Bond Acceptors6 (P=O, P–O⁻, C=O, NH₂)

PPG exhibits limited solubility in water and organic solvents but dissolves sufficiently in aqueous alkaline solutions (e.g., sodium hydroxide) to form soluble salts, facilitating its use in physiological buffers [2] [9]. Its high topological polar surface area (TPSA ≈ 130.66 Ų) and low calculated partition coefficient (XLogP ≈ -3.6) underscore its highly polar nature and poor passive membrane permeability, characteristics typical for glutamate analogs targeting extracellular binding domains [10]. These properties necessitate direct application or localized perfusion in experimental settings to access receptor sites. Predicted pKa values suggest the phosphonate group is highly acidic (pKa ~1.6), the carboxylic acid group is moderately acidic (pKa ~2.3), and the amino group is weakly basic (pKa ~9.5), resulting in a zwitterionic structure under physiological pH [2]. The phosphonate group (–PO₃H₂) is critical for its biological activity, acting as a non-hydrolyzable mimic of the gamma-carboxylate group of glutamate, thereby conferring stability against enzymatic degradation and enabling sustained receptor interaction [1] [6].

Structurally, PPG engages the ligand-binding Venus Flytrap (VFT) domain of group III mGlu receptors. This domain, located in the large extracellular N-terminus of the receptor, consists of two lobes (LB1 and LB2) that close upon agonist binding. The alpha-amino and alpha-carboxyl groups of PPG interact with conserved residues (e.g., Ser/Thr, Asp, Arg) in lobe 1, while the phosphonate moiety interacts with key residues (e.g., Tyr, Lys/Arg) in lobe 2, stabilizing the closed, active conformation of the receptor dimer [6]. This specific binding mode distinguishes it from ligands targeting other glutamate receptor families.

Historical Development and Discovery as a Glutamate Receptor Modulator

The development of PPG emerged in the late 1980s and early 1990s alongside growing recognition of metabotropic glutamate receptors (mGluRs) as a distinct receptor family separate from ionotropic glutamate receptors (iGluRs). Early pharmacological characterization relied heavily on non-selective agonists like trans-ACPD (1-aminocyclopentane-1,3-dicarboxylic acid). The discovery that L-2-amino-4-phosphonobutyrate (L-AP4) potently inhibited synaptic transmission in the hippocampus and spinal cord, yet activated photoreceptor synapses in the retina, provided the first functional evidence for heterogeneity within mGluRs [1] [5]. This spurred efforts to synthesize novel phosphono-amino acids with improved selectivity profiles.

PPG was developed during this era as part of a systematic exploration of phenylglycine derivatives substituted at the phenyl ring. Initial studies in the early 1990s demonstrated that (RS)-PPG acted as a potent agonist at L-AP4-sensitive receptors (later classified as Group III mGluRs) in models like the neonatal rat spinal cord, where it depressed monosynaptic excitatory postsynaptic potentials (EPSPs) [1] [9]. Key findings establishing its pharmacological profile include:

  • Selectivity for Group III: PPG was shown to be a broad-spectrum agonist at Group III mGlu receptors (mGlu4, mGlu6, mGlu7, mGlu8), typically exhibiting EC₅₀ values in the low micromolar range (e.g., ~10-100 μM depending on the specific receptor subtype and assay system) [1] [3]. Its potency is generally comparable to L-AP4 at mGlu6 but often lower than L-AP4 at mGlu4 and mGlu8 [3] [5].
  • Distinction from Group I/II Agonists: Unlike (S)-3,5-dihydroxyphenylglycine (DHPG, Group I agonist) or (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC, Group II agonist), PPG showed no significant agonist activity at Group I or Group II mGlu receptors [1] [8]. It also lacked significant activity at ionotropic glutamate receptors (AMPA, NMDA, Kainate) at concentrations effective on Group III receptors, although weak NMDA receptor antagonism was reported at very high concentrations (>100 μM) for the structurally related analog Homo-AMPA [3].
  • Retinal mGluR6 as a Key Target: PPG became a crucial tool for identifying the unique role of mGluR6 in the retina. Alongside L-AP4, PPG potently activates mGluR6 located postsynaptically on ON-bipolar cell dendrites. Activation closes TRPM1 cation channels, leading to hyperpolarization of the bipolar cell in response to glutamate release from photoreceptors in darkness. This defined the ON-pathway for visual signal processing [1] [3].
  • Identification of Extrarretinal Functions: While initially characterized in the retina and CNS pathways like the hippocampus and spinal cord, PPG's use contributed to the later identification of mGluR6 expression and function in non-retinal tissues. Studies using PPG (often alongside other Group III agonists like L-AP4) implicated Group III mGluRs in microglial modulation, bone marrow stromal cell Ca²⁺ signaling, prostate cancer biology, melanin production, and keratinocyte function [3].

The development of antagonists like (RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG) further solidified PPG's role. CPPG, a close structural analog differing only by a cyclopropyl substitution on the alpha-carbon, was identified as a potent competitive antagonist (KB/IC₅₀ in the nanomolar range for Group III receptors) capable of blocking PPG's effects [7] [9]. This antagonism provided critical evidence that PPG's actions were specifically receptor-mediated. For instance, CPPG application reversed PPG-induced depression of synaptic transmission and PPG-induced hyperpolarization in ON-bipolar cells [1] [5] [9].

Classification Within the Phenylglycine Derivative Family

PPG is a foundational member of the phosphonophenylglycine subclass within the broader phenylglycine derivative family. These derivatives are characterized by an alpha-amino acid structure centered on a chiral carbon bearing an amino group (–NH₂), a carboxyl group (–COOH), a hydrogen atom (–H), and a phenyl ring (–C₆H₅) as the side chain. Modifications primarily occur at the phenyl ring's substituents or the alpha-carbon, leading to distinct pharmacological profiles targeting different mGlu receptor groups or subtypes.

Table 2: Classification of Key Phenylglycine Derivatives Targeting Metabotropic Glutamate Receptors

Phenylglycine DerivativeKey Structural FeaturePrimary mGlu Receptor Target/ActivityPharmacological Profile
4-Phosphonophenylglycine (PPG)Para-phosphono group (–PO₃H₂)Group III (mGlu4, mGlu6, mGlu7, mGlu8)Broad-spectrum Group III agonist
α-Cyclopropyl-4-phosphonophenylglycine (CPPG)Para-phosphono group + alpha-cyclopropyl ringGroup II/III (Higher affinity for Group III)Potent competitive Group II/III antagonist (Blocks PPG)
(S)-3,5-Dihydroxyphenylglycine (DHPG)Meta,para-dihydroxy groups (–OH)Group I (mGlu1, mGlu5)Broad-spectrum Group I agonist
(S)-4-Carboxyphenylglycine (S-4CPG)Para-carboxy group (–COOH)Group I (mGlu1) > Group IICompetitive antagonist (mGlu1)
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG)Para-carboxy + meta-hydroxy groupsGroup I / Group IIMixed agonist/antagonist; mGlu1 antagonist
Methyl (S)-4-Carboxyphenylglycine (MCPG)Methyl ester of para-carboxy groupGroup I / Group IIBroad-spectrum competitive antagonist

PPG is defined by the presence of the phosphono group (–PO₃H₂) at the para position of the phenyl ring. This phosphono group is the defining structural element conferring Group III mGlu receptor agonist activity [1] [8]. Within the phosphonophenylglycine subclass:

  • Unsubstituted Alpha-Carbon (PPG): (RS)-PPG itself acts as a broad-spectrum Group III agonist, though often with lower potency than L-AP4 at some subtypes (mGlu4, mGlu8). Its effects are stereosensitive, indicating preferential interaction of one enantiomer with the receptor binding site, although the racemate is predominantly used experimentally [1] [9].
  • Substituted Alpha-Carbon (CPPG): Introducing a cyclopropyl ring onto the alpha-carbon of the PPG structure transforms the compound from an agonist into a potent antagonist. (RS)-CPPG exhibits nanomolar affinity for Group III receptors and acts as a competitive antagonist, effectively blocking the actions of PPG and L-AP4 [7] [9]. This highlights the critical role steric hindrance at the alpha-carbon plays in determining functional activity (agonist vs. antagonist) within this chemical class.
  • Distinction from Non-Phosphono Phenylglycines: PPG differs fundamentally from other phenylglycine derivatives lacking the phosphono moiety. For example:
  • DHPG: Possessing hydroxyl groups at the meta and para positions, DHPG is a potent and selective agonist for Group I mGlu receptors (mGlu1/5), activating phospholipase C signaling [8].
  • S-4CPG/S-4C3HPG/MCPG: These para-carboxy substituted phenylglycines primarily target Group I receptors as antagonists (S-4CPG, MCPG) or mixed modulators (S-4C3HPG), with some activity at Group II. The carboxylic acid group (–COOH) is a weaker mimic of the glutamate gamma-carboxylate compared to phosphonate, leading to different receptor selectivity [1] [8].

Thus, PPG occupies a specific niche as the prototypical phosphonophenylglycine Group III agonist. Its structure-activity relationship (SAR) established the para-phosphono substitution on the phenylglycine core as a key pharmacophore for Group III activation. Modifications like the alpha-cyclopropyl group in CPPG demonstrate how strategic changes can convert activity within this subclass, providing essential pharmacological tools for dissecting Group III mGlu receptor functions in health and disease [1] [7] [9]. Its enduring use in research underscores its significance in defining the pharmacology and physiology of Group III mGlu receptors.

Properties

CAS Number

120667-15-4

Product Name

4-Phosphonophenylglycine

IUPAC Name

2-(4-phosphonoanilino)acetic acid

Molecular Formula

C8H10NO5P

Molecular Weight

231.14 g/mol

InChI

InChI=1S/C8H10NO5P/c10-8(11)5-9-6-1-3-7(4-2-6)15(12,13)14/h1-4,9H,5H2,(H,10,11)(H2,12,13,14)

InChI Key

JRQRKFDFHAPMGQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCC(=O)O)P(=O)(O)O

Synonyms

(R,S)-4-phosphonophenylglycine
4-phosphonophenylglycine
4-PPG cpd

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.